Butanoic acid, 4-chloro-4-ethoxy-2-oxo-, ethyl ester
Description
Butanoic acid, 4-chloro-4-ethoxy-2-oxo-, ethyl ester (C₈H₁₃ClO₄, molecular weight 230.26 g/mol) is a substituted ester characterized by a chloro group, an ethoxy group, and an oxo group at positions 4, 4, and 2, respectively, on the butanoic acid backbone.
Properties
IUPAC Name |
ethyl 4-chloro-4-ethoxy-2-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO4/c1-3-12-7(9)5-6(10)8(11)13-4-2/h7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRLYHATNFHQLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC(=O)C(=O)OCC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501283745 | |
| Record name | Ethyl 4-chloro-4-ethoxy-2-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501283745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172314-57-7 | |
| Record name | Ethyl 4-chloro-4-ethoxy-2-oxobutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172314-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-chloro-4-ethoxy-2-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501283745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-chloro-4-ethoxy-2-oxo-, ethyl ester typically involves the esterification of butanoic acid derivatives. One common method includes the reaction of butanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Butanoic acid, 4-chloro-4-ethoxy-2-oxo-, ethyl ester can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted butanoic acid derivatives.
Scientific Research Applications
Butanoic acid, 4-chloro-4-ethoxy-2-oxo-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of butanoic acid, 4-chloro-4-ethoxy-2-oxo-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo hydrolysis to release active metabolites that exert biological effects. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
Comparison with Similar Compounds
Data Tables
Table 1. Key Structural and Physical Parameters
| Parameter | Value for Target Compound |
|---|---|
| Molecular Formula | C₈H₁₃ClO₄ |
| Molecular Weight | 230.26 g/mol |
| Predicted Boiling Point | ~200–220°C |
| Solubility in Methanol | High |
| Key Functional Groups | Chloro, Ethoxy, Oxo |
Biological Activity
Overview
Butanoic acid, 4-chloro-4-ethoxy-2-oxo-, ethyl ester (CAS No. 172314-57-7) is a synthetic organic compound with the molecular formula CHClO. This compound is notable for its unique structural features, including a chloro group, an ethoxy group, and a keto moiety, which contribute to its potential biological activities. Research into its biological effects has indicated various applications in medicinal chemistry and biochemistry.
The compound can be synthesized through the esterification of butanoic acid derivatives, typically using ethanol and a catalyst such as sulfuric acid under reflux conditions. Advanced industrial methods may employ continuous flow reactors to enhance yield and purity .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets including enzymes and receptors. Upon hydrolysis, it releases active metabolites that may inhibit or activate specific enzymatic pathways, modulate receptor activity, or influence cellular processes.
Biological Activity
Research has highlighted several key areas where this compound exhibits biological activity:
- Enzyme Inhibition : Studies suggest that butanoic acid derivatives can inhibit enzymes involved in metabolic pathways. For instance, compounds structurally related to butanoic acid have been investigated for their potential to inhibit kynurenine-3-hydroxylase (KYN-3-OHase), an enzyme linked to neurodegenerative diseases .
- Antimicrobial Properties : The compound has been explored for its antimicrobial activity, particularly in the context of developing new therapeutic agents against resistant bacterial strains .
- Therapeutic Applications : Its potential as a precursor in drug synthesis has been noted, particularly in the context of designing inhibitors for various therapeutic targets .
Case Studies
Several case studies have documented the biological effects of related compounds:
- Neuroprotective Effects : Research on compounds similar to butanoic acid derivatives has shown promise in treating neurodegenerative disorders by modulating pathways associated with oxidative stress and inflammation .
- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of various butanoic acid derivatives found that those with longer alkyl chains exhibited enhanced biocidal activity against a range of pathogens .
Comparison of Biological Activities
Q & A
Q. What synthetic methodologies are most effective for preparing Butanoic acid, 4-chloro-4-ethoxy-2-oxo-, ethyl ester, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of halogenated β-keto esters like this compound typically involves Claisen condensation or esterification of pre-functionalized intermediates. For example, ethyl 4-chloroacetoacetate (a structural analog) is synthesized via esterification of 4-chloroacetoacetic acid with ethanol under acidic catalysis . To optimize yield:
- Use anhydrous conditions to minimize hydrolysis.
- Employ catalysts like sulfuric acid or p-toluenesulfonic acid for efficient esterification.
- Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS to identify intermediates.
Challenges include regioselectivity in introducing the ethoxy group, which may require protective group strategies.
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : A combination of NMR, IR, and mass spectrometry is essential:
- ¹H/¹³C NMR : Identify characteristic signals for the ethoxy group (δ ~1.2–1.4 ppm for CH₃, δ ~4.0–4.2 ppm for CH₂), carbonyl (δ ~170–210 ppm), and chloro substituent (chemical shift influenced by proximity to the ketone) .
- IR : Confirm ester C=O stretch (~1740 cm⁻¹) and β-keto carbonyl (~1700 cm⁻¹) .
- GC-MS : Verify molecular ion peaks (e.g., [M]⁺ at m/z 208 for C₈H₁₁ClO₄) and fragmentation patterns .
Q. How can the compound’s stability be assessed under varying storage conditions (e.g., pH, temperature)?
- Methodological Answer : Conduct accelerated stability studies :
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Hydrolytic stability : Monitor degradation in aqueous buffers (pH 2–12) via HPLC or NMR. β-Keto esters are prone to hydrolysis, especially under alkaline conditions .
- Light sensitivity : Expose to UV-Vis light and track changes using spectrophotometry.
Advanced Research Questions
Q. What computational approaches can predict the reactivity of this compound in nucleophilic or electrophilic reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model:
- Electron density maps to identify reactive sites (e.g., β-keto carbonyl as an electrophilic center).
- Transition states for reactions like Claisen-Schmidt condensations or Michael additions.
- Solvent effects using polarizable continuum models (PCM) .
Computational tools like Gaussian or ORCA are validated for similar halogenated esters .
Q. How do microbial systems interact with this compound, and what metabolic pathways might degrade or modify it?
- Methodological Answer : Use fermentation assays with microbial consortia (e.g., Clostridium spp. or Lactobacillus) to assess biodegradation:
Q. What contradictions exist in the literature regarding the regioselectivity of halogenation in β-keto esters, and how can they be resolved experimentally?
- Methodological Answer : Conflicting reports on halogenation sites (e.g., chloro at C4 vs. C3 in analogs ) may arise from:
- Reagent specificity : Use N-chlorosuccinimide (NCS) vs. Cl₂ gas.
- Steric effects : Substituents like ethoxy groups may direct electrophilic attack.
Resolve via isotopic labeling (e.g., ¹³C at C4) followed by NMR or X-ray crystallography to confirm substitution patterns.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
